Methyl 4-methyl-2-oxooxazolidine-4-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H9NO4. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxo group at the 2-position and the carboxylate ester at the 4-position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene and aqueous sodium bicarbonate, followed by ion exchange, can yield the desired oxazolidine compound . The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile for recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a scaffold for binding to enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic attack, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Methyl 4-methyl-2-oxooxazolidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxooxazolidine-4-carboxylate: Lacks the methyl group at the 4-position, resulting in different reactivity and properties.
4-Methyl-2-oxooxazolidine-4-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H9NO4 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9) |
InChI Key |
PCDLLYMSBKMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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